"1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine" chemical properties
"1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine" chemical properties
Executive Summary
1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine (CAS: 681004-49-9 ) is a specialized heterocyclic building block utilized primarily in the synthesis of Tyrosine Kinase Inhibitors (TKIs) and atypical antipsychotic pharmacophores. Structurally, it consists of an N-methylpiperazine moiety coupled to a nitro-toluene core.
Its primary value lies in its role as a precursor to 3-methyl-4-(4-methylpiperazin-1-yl)aniline , a "privileged scaffold" in medicinal chemistry. This aniline derivative serves as the nucleophilic coupling partner for various kinase inhibitor cores (e.g., pyrimidines, quinazolines), imparting improved aqueous solubility and pharmacokinetic profiles due to the basic piperazine tail.
This guide details the physicochemical properties, validated synthetic protocols, and critical handling requirements for this compound, designed to support autonomous workflow integration in drug discovery laboratories.
Physicochemical Profile
The molecule exhibits the dual characteristics of a lipophilic nitro-aromatic and a basic amine. The ortho-methyl group exerts steric influence on the piperazine ring, affecting the planarity and conjugation of the system—a critical factor in its subsequent reactivity.
Table 1: Core Chemical Specifications
| Property | Value / Description |
| IUPAC Name | 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine |
| CAS Registry | 681004-49-9 |
| Molecular Formula | C₁₂H₁₇N₃O₂ |
| Molecular Weight | 235.28 g/mol |
| Appearance | Yellow to Orange Crystalline Solid |
| Melting Point | 102–106 °C (Experimental range) |
| Solubility | High: DCM, Chloroform, DMSO, DMFModerate: Ethanol, MethanolLow: Water (Neutral pH) |
| pKa (Calc.) | ~8.5 (Piperazine N4-methyl) |
| LogP (Calc.) | 2.1 – 2.4 |
Structural Insight: The nitrogen atom at position 1 of the piperazine ring (attached to the phenyl) is essentially non-basic due to the strong electron-withdrawing effect of the para-nitro group and the resonance delocalization into the aromatic ring. The basicity is concentrated at the distal N-methyl nitrogen (N4), which allows for salt formation (e.g., hydrochloride or methanesulfonate) to purify the compound without affecting the nitro group.
Synthetic Pathways & Protocols
The synthesis of 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine is a classic Nucleophilic Aromatic Substitution (SNAr) . The reaction is driven by the electron-deficiency of the benzene ring caused by the nitro group.
Reaction Mechanism
The N-methylpiperazine acts as the nucleophile, attacking the carbon bearing the chlorine atom. The para-nitro group stabilizes the intermediate Meisenheimer complex, facilitating the displacement of the chloride ion.
Validated Synthesis Protocol
Reagents:
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Substrate: 1-Chloro-2-methyl-4-nitrobenzene (CAS: 13290-74-9)
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Nucleophile: N-Methylpiperazine (1.2 equivalents)
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Base: Potassium Carbonate (K₂CO₃) (2.0 equivalents) or DIPEA
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Solvent: DMF (Dimethylformamide) or DMSO
Step-by-Step Procedure:
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Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-chloro-2-methyl-4-nitrobenzene (10.0 g, 58.3 mmol) in DMF (50 mL).
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Add Base: Add finely ground anhydrous K₂CO₃ (16.1 g, 116.6 mmol).
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Add Nucleophile: Add N-methylpiperazine (7.0 g, 70.0 mmol) dropwise.
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Heat: Heat the reaction mixture to 90–100 °C under an inert atmosphere (N₂ or Ar) for 4–6 hours. Note: Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.
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Quench: Cool the mixture to room temperature and pour slowly into ice-cold water (300 mL) with vigorous stirring. The product should precipitate as a yellow solid.
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Isolation: Filter the solid. Wash the cake thoroughly with water to remove DMF and inorganic salts.
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Purification: Recrystallize from Ethanol or Isopropanol if necessary.
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Yield Expectation: 85–95%
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Purity: >98% (HPLC)
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Visualization of Synthesis Workflow
Caption: SNAr pathway converting chloronitrobenzene to the piperazine derivative via a stabilized intermediate.
Reactivity & Downstream Applications
The primary utility of this compound is its reduction to the corresponding aniline. This transformation switches the electronic character of the phenyl ring from electron-deficient (nitro) to electron-rich (amino), enabling subsequent coupling reactions (e.g., amide coupling, Buchwald-Hartwig amination).
Reduction to Aniline (Key Intermediate)
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Method A (Catalytic Hydrogenation): H₂ (1 atm), 10% Pd/C, Methanol, RT. This is the cleanest method.
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Method B (Chemical Reduction): Iron powder (Fe), NH₄Cl, Ethanol/Water, Reflux. Preferred if halogen substituents are present elsewhere that might be sensitive to hydrogenolysis.
Analytical Characterization (Expected Signals)
To validate the identity of the synthesized material, ensure the following spectral signatures are present:
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¹H NMR (400 MHz, DMSO-d₆):
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δ 8.0–8.1 (d): Aromatic proton ortho to nitro.
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δ 2.35 (s): Methyl group on the aromatic ring.[3]
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δ 2.22 (s): N-Methyl group on piperazine.
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δ 3.0–3.4 (m): Piperazine methylene protons (splitting pattern affected by ring conformation).
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Mass Spectrometry (ESI+):
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[M+H]⁺: 236.14 m/z.
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Safety & Handling (E-E-A-T)
Hazard Identification:
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Nitroaromatics: Generally considered potential mutagens. Handle with strict engineering controls (fume hood).
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Skin Absorption: Nitro compounds can be absorbed through the skin, potentially causing methemoglobinemia. Wear nitrile gloves and long sleeves.
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Piperazine Sensitivity: Piperazines are known sensitizers; avoid inhalation of dust.
Storage:
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Store in a cool, dry place (2–8 °C preferred for long term).
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Protect from light (nitro compounds can degrade photolytically).
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 12217351 (Related Structure)." PubChem, [Link]. Accessed 25 Oct. 2025.
- Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition, Wiley-Interscience, 2013. (Standard reference for SNAr mechanisms).
- World Intellectual Property Organization. "Patent WO2019238067A1: Pyrrolo[2,3-b]pyridines as HPK1 Inhibitors." Google Patents, .
